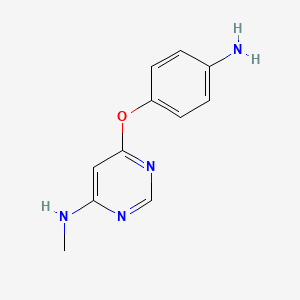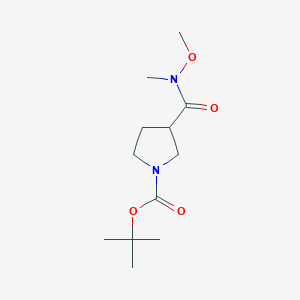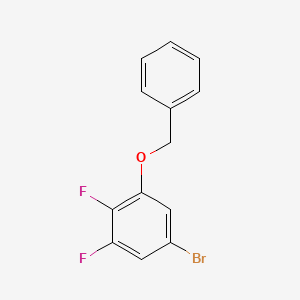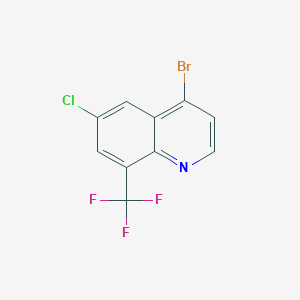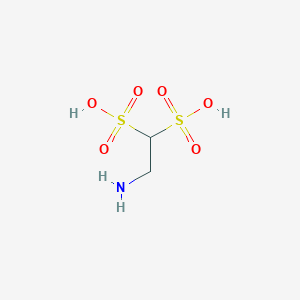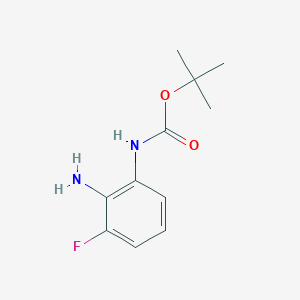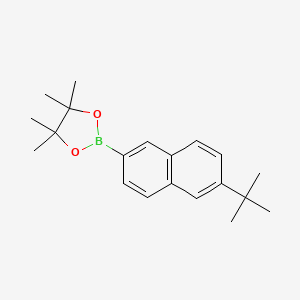
6-t-Butylnaphthalen-2-boronic acid pinacol ester
Overview
Description
6-t-Butylnaphthalen-2-boronic acid pinacol ester, also known as 2-(6-(1,1-Dimethylethyl)naphthalen-2-yl)phenylboronic acid pinacol ester, is a boronic acid compound with an aryl group substitution on a naphthalene ring. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Molecular Structure Analysis
The empirical formula of 6-t-Butylnaphthalen-2-boronic acid pinacol ester is C16H19BO2 . Its molecular weight is 310.2 g/mol.Chemical Reactions Analysis
Boronic acid compounds like 6-t-Butylnaphthalen-2-boronic acid pinacol ester are often used in Suzuki–Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
6-t-Butylnaphthalen-2-boronic acid pinacol ester is a solid . It is slightly soluble in water .Scientific Research Applications
Phosphorescence Properties
Arylboronic esters, including compounds similar to 6-t-Butylnaphthalen-2-boronic acid pinacol ester, have been discovered to exhibit long-lived room-temperature phosphorescence in the solid state. This finding challenges the general notion that phosphorescent organic molecules require heavy atoms or carbonyl groups for the efficient generation of a triplet excited state. The phosphorescence properties of these esters suggest potential applications in materials science, particularly for the development of new phosphorescent materials (Shoji et al., 2017).
Organic Synthesis and Catalysis
Aryl pinacolboronic esters are pivotal in organic synthesis, particularly in catalyzed reactions. For instance, they have been used in the enantioselective synthesis of indanols bearing tertiary alcohol groups via intramolecular hydroarylation of unactivated ketones, demonstrating their versatility in organic synthesis (Gallego & Sarpong, 2012). Moreover, the palladium-catalyzed tert-butoxycarbonylation of aryl boronic acid derivatives to synthesize tert-butyl esters highlights the role of these compounds in facilitating cross-coupling reactions, offering a wide range of substrates including benzenes, pyridines, and quinolines boronic acids or their esters (Li et al., 2014).
Decarboxylative Borylation
Decarboxylative borylation of aryl and alkenyl carboxylic acids through N-hydroxyphthalimide esters using tert-butyl isonicotinate as a catalyst under base-free conditions has been reported. This methodology allows for the conversion of carboxylic acids into aryl boronate esters, offering a novel approach for utilizing carboxylic acid as building blocks in organic synthesis. The process suggests a pathway involving the coupling of a transient aryl radical with a pyridine-stabilized persistent boryl radical, indicating a potential application in the synthesis of boronate esters from carboxylic acids (Cheng et al., 2017).
Polymer Science
In the field of polymer science, the Suzuki-Miyaura coupling polymerization of dibromoarene and arylenediboronic acid (ester) with a palladium catalyst has been explored. This process leads to the synthesis of high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends. The unique unstoichiometric polycondensation behavior highlights the potential of arylboronic esters in the development of novel polymers with specific end-functionalizations, offering new avenues for materials research and development (Nojima et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(6-tert-butylnaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BO2/c1-18(2,3)16-10-8-15-13-17(11-9-14(15)12-16)21-22-19(4,5)20(6,7)23-21/h8-13H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHISRQXMDRIYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-t-Butylnaphthalen-2-boronic acid pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



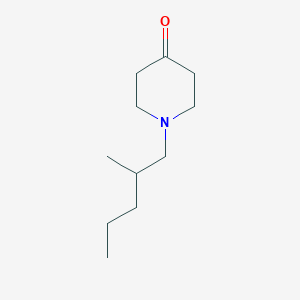
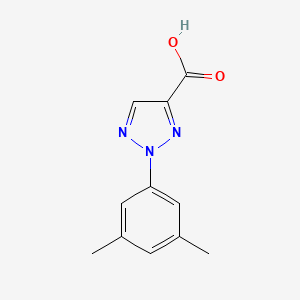
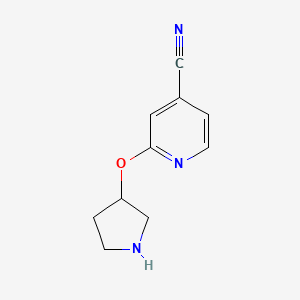
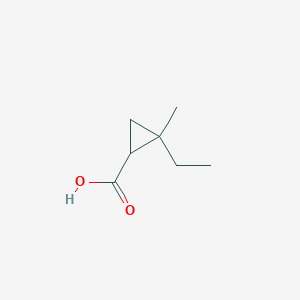
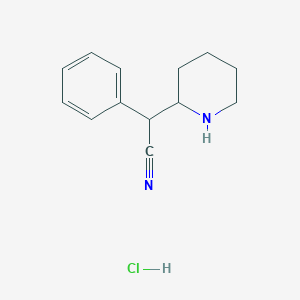
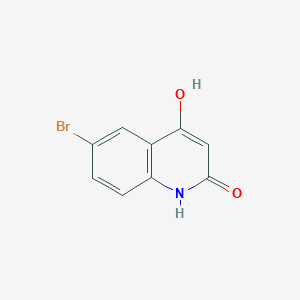
![[4-(Prop-1-yn-1-yl)phenyl]methanol](/img/structure/B1527585.png)
![2-[2-(Dimethylamino)ethoxy]pyridine-4-carboxylic acid](/img/structure/B1527586.png)
